

Application Notes and Protocols for SNX-2112 in Mouse Xenograft Models

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Compound of Interest

Compound Name: SNX-2112

Cat. No.: B1684517

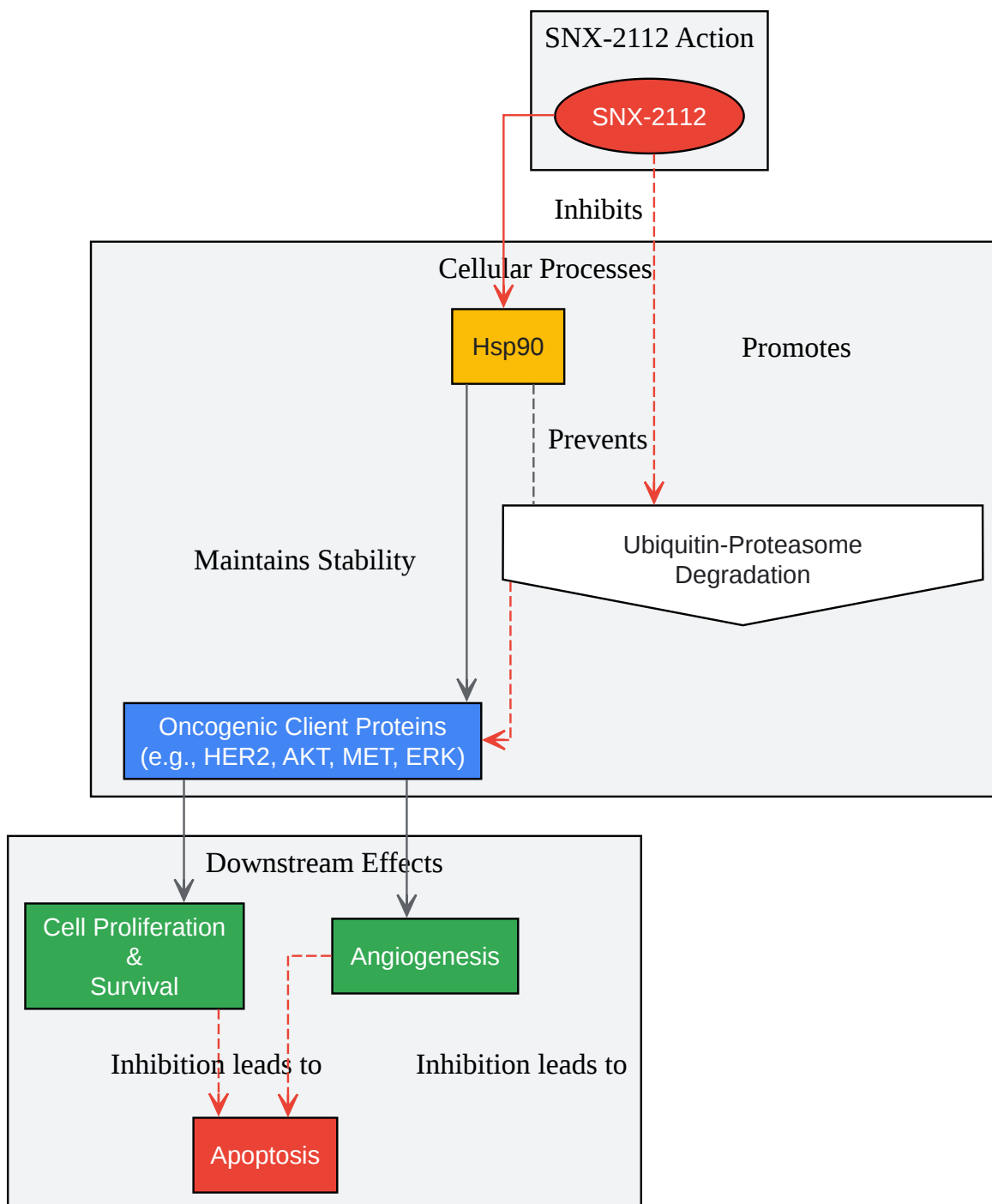
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These application notes provide a comprehensive overview of the in vivo application of **SNX-2112**, a potent and selective Hsp90 inhibitor, in mouse xenograft models. The protocols and data presented are compiled from various preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments. **SNX-2112** is often administered as its orally bioavailable prodrug, SNX-5422, which is rapidly converted to the active compound **SNX-2112** in vivo.[1][2][3]

Core Concepts and Signaling Pathway

SNX-2112 functions by competitively binding to the N-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell proliferation, survival, and angiogenesis.[4] Inhibition of Hsp90 leads to the degradation of these client proteins, including key oncogenic kinases such as HER2, AKT, and ERK, resulting in cell cycle arrest and apoptosis.[1][2] The antitumor activity of **SNX-2112** has been demonstrated in various cancer models, including those dependent on HER kinase signaling and MET amplification.[1][5]





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